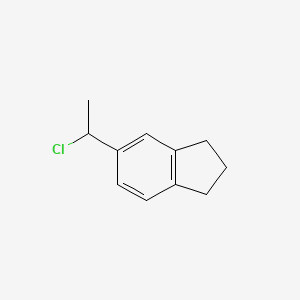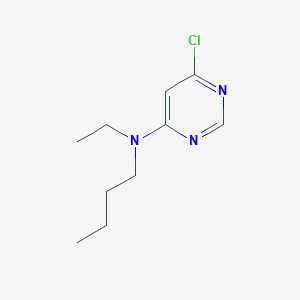![molecular formula C11H24N2 B1465415 Tert-butyl[2-(piperidin-4-yl)ethyl]amine CAS No. 1251313-77-5](/img/structure/B1465415.png)
Tert-butyl[2-(piperidin-4-yl)ethyl]amine
Vue d'ensemble
Description
Tert-butyl[2-(piperidin-4-yl)ethyl]amine: is an organic compound that features a tert-butyl group attached to an ethyl chain, which is further connected to a piperidine ring
Mécanisme D'action
Target of Action
The primary targets could be the bacterial cytoplasmic membrane .
Mode of Action
The compound interacts with its targets, leading to changes in the bacterial cells. One of the key interactions is the depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential, which could be a crucial part of its mechanism of action .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it might interfere with the normal functioning of the membrane, affecting the essential processes that take place there .
Result of Action
The compound shows strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It has been found to be potent against biofilm-forming Staphylococcus aureus and Staphylococcus epidermidis .
Analyse Biochimique
Biochemical Properties
Tert-butyl[2-(piperidin-4-yl)ethyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to G-protein coupled receptors, modulating their signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can enhance neurotransmitter release by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels . This can lead to improved synaptic transmission and cognitive function. In other cell types, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the compound’s tert-butyl group, which enhances its affinity for the enzyme. Additionally, this compound can activate G-protein coupled receptors by binding to their extracellular domains, leading to downstream signaling events . These interactions result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures[4][4]. Over extended periods, this compound can cause long-term changes in cellular function, such as sustained activation of signaling pathways and alterations in gene expression . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and synaptic transmission by increasing acetylcholine levels . At high doses, it can cause toxic effects, such as neurotoxicity and liver damage . These adverse effects are likely due to the compound’s ability to inhibit acetylcholinesterase excessively, leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as esterases and amidases . The compound’s metabolism can affect its bioavailability and toxicity, as some metabolites may be more active or toxic than the parent compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can cross cell membranes via passive diffusion, facilitated by its lipophilic tert-butyl group . Additionally, it can be transported by specific carrier proteins, such as organic cation transporters . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum by an N-terminal signal peptide, where it can interact with enzymes involved in protein folding and modification . Additionally, this compound can be targeted to mitochondria by a mitochondrial targeting sequence, affecting mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-piperidone with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
N-Alkylation: Another method includes the N-alkylation of piperidine with tert-butyl bromoacetate followed by reduction of the ester group to yield the desired amine.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperidine ring or the tert-butyl group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the piperidine ring or tert-butyl group.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparaison Avec Des Composés Similaires
N-tert-Butylpiperidine: Similar structure but lacks the ethyl chain.
N-Ethylpiperidine: Similar structure but lacks the tert-butyl group.
N-tert-Butyl-N-ethylamine: Similar structure but lacks the piperidine ring.
Uniqueness: Tert-butyl[2-(piperidin-4-yl)ethyl]amine is unique due to the combination of the tert-butyl group, ethyl chain, and piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-methyl-N-(2-piperidin-4-ylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSSVXAOLPFJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)

![4-Methanesulfonyloxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester](/img/structure/B1465337.png)






![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1465349.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1465353.png)
